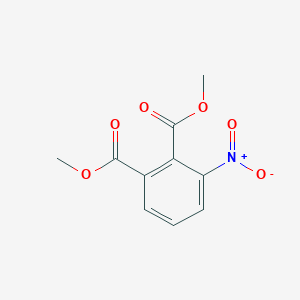
Dimethyl 3-nitrophthalate
概要
説明
Synthesis Analysis
Dimethyl 3-nitrophthalate synthesis involves reactions that produce it as an intermediate or direct product. For example, a study describes the synthesis of phthalocyanines, complex organic compounds, through the reaction of dimethyl 5-hydroxyisophthalate with dicyano-nitrobenzene derivatives, indicating a method that could be adapted for dimethyl 3-nitrophthalate production (Köksoy et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds, such as dimethylpyrazolium-3-nitrophthalate, has been thoroughly investigated. These studies provide insights into the crystalline structure and the arrangement of functional groups within the molecule, offering a basis for understanding the structural characteristics of dimethyl 3-nitrophthalate (Rajkumar & Chandramohan, 2016).
Chemical Reactions and Properties
Research on similar compounds, such as bis(μ-3-nitrophthalato-κ2 O 1:O 2)bis[(thiourea-κS)zinc] dihydrate, reveals the coordination behavior of nitrophthalate ligands and their interactions with metal ions. This can provide insight into the reactivity and potential chemical reactions involving dimethyl 3-nitrophthalate (Gao & Guo, 2012).
Physical Properties Analysis
The study of dimethyl phthalate's photochemical transformation offers information on the physical behavior of phthalates under environmental conditions, which can be related to the physical properties of dimethyl 3-nitrophthalate, including stability and degradation pathways (Lei et al., 2018).
Chemical Properties Analysis
The synthesis and characterization of dimethylamine-derived phthalocyanines highlight the chemical properties of phthalates, such as reactivity towards nitration and substitution reactions. These properties are crucial for understanding the chemical behavior of dimethyl 3-nitrophthalate in various conditions and its potential applications in synthesis and industry (Venkatramaiah et al., 2015).
科学的研究の応用
Chemical Reactions and Synthesis : Dimethyl 3-nitrophthalate is involved in various chemical reactions. For instance, it reacts with a mixture of dimethyl sulfoxide and sodium methoxide to yield azoxybenzene-2,2′,3,3′-tetracarboxylic acid and 3-nitrophthalic acid (Otsuji, Yabune, & Imoto, 1969).
Photochemical Transformation : Research into the photochemical transformation of dimethyl phthalate (DMP) with N(iii)(NO2-/HONO/H2ONO+) has shown that Dimethyl 3-nitrophthalate can be a product of these reactions. This research is relevant for understanding the behavior of such compounds in atmospheric aqueous environments (Lei et al., 2018).
Structural Studies : In a study of Bis(μ-3-nitrophthalato-κ2 O 1:O 2)bis[(thiourea-κS)zinc] dihydrate, the 3-nitrophthalate ligands showed bis-monodentate coordination to ZnII cations, forming a centrosymmetric dimer with distorted tetrahedral geometries. This demonstrates the structural utility of Dimethyl 3-nitrophthalate in complex formation (Gao & Guo, 2012).
Electrochemistry : Research into the electrochemistry of tetra dimethyl 5-oxyisophthalate substituted Co(II), Mn(III), and μ-oxo-dimer Fe(III) phthalocyanines, derived from reactions involving dimethyl 5-hydroxyisophthalate, highlights the relevance of dimethyl 3-nitrophthalate derivatives in the study of electron transfer properties (Köksoy et al., 2015).
Synthesis of Organic Salts : The synthesis of organic salts like 3,5-Dimethylpyrazolium-3-Nitrophthalate (DMPNP) involves the use of Dimethyl 3-nitrophthalate. This research is significant for understanding the properties and applications of such salts (Rajkumar & Chandramohan, 2016).
Insecticide Synthesis : Dimethyl 3-nitrophthalate is used as an intermediate in the synthesis of insecticides like Flubendiamide (Chunhui, 2011).
特性
IUPAC Name |
dimethyl 3-nitrobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(11(14)15)8(6)10(13)17-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQMIKSBTAZNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290461 | |
| Record name | dimethyl 3-nitrophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-nitrophthalate | |
CAS RN |
13365-26-9 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13365-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 68806 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13365-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 3-nitrophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[4.5]decane](/img/structure/B86298.png)
![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)



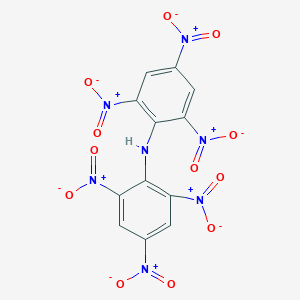
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)
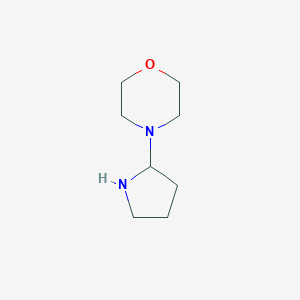
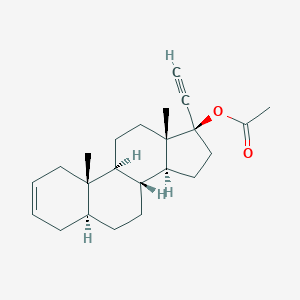

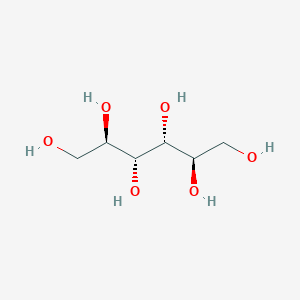
![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)
